![molecular formula C7H7NO2 B1345721 N-Methyl-3-formyl-2(1H)-pyridone CAS No. 79138-28-6](/img/structure/B1345721.png)
N-Methyl-3-formyl-2(1H)-pyridone
Overview
Description
N-Methyl-3-formyl-2(1H)-pyridone is a chemical compound with the formula C7H7NOSe . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Methyl-3-formyl-2(1H)-pyridone contains 17 bonds in total, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 aliphatic aldehyde .Scientific Research Applications
Drug Precursor Synthesis
“1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” derivatives have been explored for their potential as drug precursors. The compound’s reactivity with active methylene nitriles can lead to the formation of various carboxylic acid derivatives, which may serve as intermediates in pharmaceutical synthesis .
Aldose Reductase Inhibitors
Derivatives of this compound have been evaluated for their inhibitory effects on enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in managing complications related to diabetes .
Green Chemistry Synthesis
The compound has been utilized in green chemistry approaches for synthesizing tetrahydropyrimidines through one-pot reactions that are more environmentally friendly and sustainable .
Antiproliferative Agents
Some derivatives of “1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” have been synthesized and studied for their antiproliferative activity, which could be useful in cancer research for developing new therapeutic agents .
Anti-Staphylococcus aureus Activity
A derivative, 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC), has shown promising anti-bacterial properties against multidrug-resistant strains of S. aureus, including MRSA, by inhibiting key bacterial enzymes .
Anti-Biofilm Properties
The same derivative, MMOXC, has also demonstrated anti-biofilm characteristics, which could be significant in preventing and treating infections associated with biofilms .
These applications highlight the versatility of “1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” in scientific research, particularly in medicinal chemistry and green synthesis methods. Each application represents a unique field where this compound or its derivatives could make a significant impact.
MDPI - Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives Springer - The Molecular Diversity of 1 H -Indole-3-Carbaldehyde Derivatives Springer - A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines Springer - Synthesis and Antiproliferative Activity of 2-Oxo-1,2-Dihydropyridine Derivatives Springer - The Therapeutic Potential of 4-Methoxy-1-Methyl-2-Oxopyridine Derivatives Journal of Applied Microbiology - Effect of 4‐Methoxy 1‐Methyl 2‐Oxopyridine Carbamide on Staphylococcus aureus
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-oxopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXAUOIYFSKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229552 | |
Record name | N-Methyl-3-formyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-formyl-2(1H)-pyridone | |
CAS RN |
79138-28-6 | |
Record name | N-Methyl-3-formyl-2(1H)-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079138286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-formyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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